molecular formula C4H5F2N3S B12994965 2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine

2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine

Cat. No.: B12994965
M. Wt: 165.17 g/mol
InChI Key: INTRZTYOGAJCNX-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. . The presence of the 1,3,4-thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-difluoroethanamine with 1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The 1,3,4-thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of DNA replication in bacterial and cancer cells, making the compound effective as an antimicrobial and anticancer agent . Additionally, the compound’s ability to modulate inflammatory pathways contributes to its anti-inflammatory properties.

Comparison with Similar Compounds

2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of this compound lies in the presence of the difluoroethyl group, which imparts distinct chemical and biological properties to the compound, making it a valuable candidate for further research and development.

Biological Activity

2,2-Difluoro-2-(1,3,4-thiadiazol-2-yl)ethan-1-amine is a compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. The 1,3,4-thiadiazole ring system has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Biological Activity Overview

The biological activities associated with this compound are primarily linked to the properties of the 1,3,4-thiadiazole moiety. Research indicates that compounds containing this scaffold exhibit a range of pharmacological effects:

Antimicrobial Activity :
Research has highlighted the antimicrobial properties of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown significant antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentrations (MICs) for these compounds often compare favorably to standard antibiotics .

Anticancer Activity :
Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For example, a study reported that certain 1,3,4-thiadiazole compounds exhibited potent antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves inducing cell cycle arrest and apoptosis in cancer cells .

Neuroprotective Effects :
Thiadiazole derivatives have also been investigated for their neuroprotective effects. Some studies suggest that these compounds can ameliorate neurodegenerative conditions through antioxidant mechanisms and modulation of neuroinflammatory pathways .

Efficacy Studies

A series of studies have evaluated the efficacy of this compound in various biological assays:

Study Cell Line/Model IC50 (µM) Effect Observed
MCF-723.29Antiproliferative
A549VariesCytotoxicity
Neuroprotection ModelNot specifiedReduced oxidative stress

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Cell Proliferation : Compounds with the thiadiazole scaffold often inhibit key enzymes involved in cell cycle progression and DNA replication.
  • Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : The presence of thiadiazole enhances the compound's ability to scavenge free radicals and reduce oxidative stress in neuronal cells.

Case Studies

A notable case study involved the synthesis and evaluation of new thiadiazole derivatives where one compound demonstrated an IC50 value of 2.44 µM against LoVo (colon cancer) cells after a 48-hour incubation period. This study emphasized the importance of structural modifications in enhancing anticancer activity .

Another study focused on the neuroprotective effects of similar compounds in a murine model of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque formation .

Properties

Molecular Formula

C4H5F2N3S

Molecular Weight

165.17 g/mol

IUPAC Name

2,2-difluoro-2-(1,3,4-thiadiazol-2-yl)ethanamine

InChI

InChI=1S/C4H5F2N3S/c5-4(6,1-7)3-9-8-2-10-3/h2H,1,7H2

InChI Key

INTRZTYOGAJCNX-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)C(CN)(F)F

Origin of Product

United States

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